An In-depth Technical Guide to (E)-oct-5-en-2-ol: Chemical Structure, Properties, and Potential Applications
An In-depth Technical Guide to (E)-oct-5-en-2-ol: Chemical Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-oct-5-en-2-ol is an unsaturated aliphatic alcohol with potential applications in various fields, including chemical synthesis and potentially as a biologically active agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, this document explores the potential biological activities of (E)-oct-5-en-2-ol based on the known effects of structurally related C8 unsaturated alcohols, including antimicrobial, anti-inflammatory, and cytotoxic properties. This guide is intended to serve as a foundational resource for researchers interested in the study and application of this compound.
Chemical Structure and Properties
(E)-oct-5-en-2-ol is an eight-carbon chain alcohol containing a carbon-carbon double bond in the E (trans) configuration between carbons 5 and 6, and a hydroxyl group at the C2 position. The presence of a chiral center at C2 indicates that (E)-oct-5-en-2-ol can exist as a pair of enantiomers, (2S, 5E)-oct-5-en-2-ol and (2R, 5E)-oct-5-en-2-ol.
Table 1: Chemical Identifiers and Computed Properties of (E)-oct-5-en-2-ol [1]
| Identifier | Value |
| IUPAC Name | (E)-oct-5-en-2-ol |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| CAS Number | 89122-05-4 |
| InChI | InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+ |
| InChIKey | LZHHQGKEJNRBAZ-SNAWJCMRSA-N |
| SMILES | CC/C=C/CCC(C)O |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
Table 2: Predicted Physicochemical Properties of (E)-oct-5-en-2-ol
| Property | Predicted Value |
| Boiling Point | ~175-180 °C (at 760 mmHg) |
| Melting Point | Not available |
| Density | ~0.84 g/cm³ |
| Solubility | Sparingly soluble in water, soluble in organic solvents. |
Experimental Protocols
Synthesis of (E)-oct-5-en-2-ol via Reduction of (E)-oct-5-en-2-one
A common and effective method for the synthesis of (E)-oct-5-en-2-ol is the reduction of the corresponding α,β-unsaturated ketone, (E)-oct-5-en-2-one, using a hydride reducing agent such as lithium aluminum hydride (LiAlH₄). This method selectively reduces the carbonyl group to a hydroxyl group while preserving the carbon-carbon double bond.
Materials:
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(E)-oct-5-en-2-one
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Anhydrous sodium sulfate or magnesium sulfate
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Saturated aqueous solution of sodium sulfate
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1 M Hydrochloric acid (HCl)
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
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Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether (50 mL) is prepared under a nitrogen atmosphere.
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Addition of Substrate: A solution of (E)-oct-5-en-2-one (1 equivalent) in anhydrous diethyl ether (25 mL) is placed in the dropping funnel. This solution is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
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Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: The reaction is quenched by the careful, dropwise addition of a saturated aqueous solution of sodium sulfate at 0 °C. The resulting mixture is stirred for 30 minutes until a white precipitate forms.
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Purification: The solid is removed by vacuum filtration and washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Characterization: The crude product can be further purified by column chromatography on silica gel to yield pure (E)-oct-5-en-2-ol. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of (E)-oct-5-en-2-ol.
Spectroscopic Data (Predicted)
Disclaimer: The following spectroscopic data are predicted based on established principles of NMR, IR, and Mass Spectrometry, and data from structurally similar compounds. Experimental verification is recommended.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of (E)-oct-5-en-2-ol would exhibit characteristic signals for the different types of protons in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (E)-oct-5-en-2-ol (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (CH₃-C2) | ~1.20 | Doublet | 3H |
| H2 (CHOH) | ~3.80 | Sextet | 1H |
| H3 (CH₂-C2) | ~1.55 | Multiplet | 2H |
| H4 (CH₂-C5) | ~2.10 | Multiplet | 2H |
| H5, H6 (=CH-CH=) | ~5.40 - 5.60 | Multiplet | 2H |
| H7 (CH₂-C8) | ~2.00 | Multiplet | 2H |
| H8 (CH₃-C7) | ~0.95 | Triplet | 3H |
| OH | Variable (broad singlet) | Singlet | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in (E)-oct-5-en-2-ol.
Table 4: Predicted ¹³C NMR Chemical Shifts for (E)-oct-5-en-2-ol (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (CH₃-C2) | ~23.5 |
| C2 (CHOH) | ~68.0 |
| C3 (CH₂-C2) | ~38.0 |
| C4 (CH₂-C5) | ~29.0 |
| C5 (=CH) | ~129.0 |
| C6 (=CH) | ~132.0 |
| C7 (CH₂-C8) | ~25.0 |
| C8 (CH₃-C7) | ~14.0 |
Infrared (IR) Spectroscopy
The IR spectrum of (E)-oct-5-en-2-ol is expected to show characteristic absorption bands for the hydroxyl and alkene functional groups.
Table 5: Predicted IR Absorption Bands for (E)-oct-5-en-2-ol
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (alcohol) | 3600 - 3200 | Strong, Broad | Stretching vibration |
| C-H (sp³) | 3000 - 2850 | Medium to Strong | Stretching vibration |
| C=C (alkene) | ~1670 | Medium | Stretching vibration (trans) |
| C-O (alcohol) | 1150 - 1050 | Strong | Stretching vibration |
| =C-H (alkene) | ~965 | Strong | Out-of-plane bending (trans) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of (E)-oct-5-en-2-ol is predicted to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for an allylic alcohol.
Predicted Fragmentation Pattern:
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Molecular Ion (M⁺): A weak peak at m/z = 128.
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Alpha-Cleavage: Cleavage of the C1-C2 bond would result in a prominent fragment at m/z = 45 [CH(OH)CH₃]⁺.
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Loss of Water: A peak at m/z = 110 (M-18) due to the elimination of a water molecule.
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Allylic Cleavage: Cleavage of the C3-C4 bond would lead to a resonance-stabilized allylic cation.
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Other fragments corresponding to the loss of alkyl radicals from the molecular ion.
Potential Biological Activities and Applications
While specific biological studies on (E)-oct-5-en-2-ol are limited, the activities of other C8 unsaturated alcohols provide insights into its potential pharmacological properties.
Antimicrobial Activity
Long-chain alcohols are known to possess antimicrobial properties.[2][3][4][5] The antibacterial activity of these compounds is often dependent on the length of their carbon chain.[4][5] For instance, some studies have shown that C8-C12 alcohols are effective against various bacteria, including Staphylococcus aureus.[4][5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane. It is plausible that (E)-oct-5-en-2-ol could exhibit similar antibacterial or antifungal activities.
Anti-inflammatory Activity
Some unsaturated fatty alcohols have demonstrated anti-inflammatory properties.[6][7] For example, certain unsaturated alcohols can modulate inflammatory pathways.[7] While direct evidence for (E)-oct-5-en-2-ol is lacking, its structural features suggest that it could be investigated for potential anti-inflammatory effects.
Cytotoxicity
The toxicity of C8 alcohols and aldehydes has been a subject of study.[8][9] Some short-chain alcohols can induce cytotoxicity through various mechanisms, including membrane damage and metabolic disruption.[10] The cytotoxic potential of (E)-oct-5-en-2-ol would need to be evaluated to determine its safety profile and any potential therapeutic applications in areas such as oncology.
Diagram of Potential Biological Interactions:
Caption: Potential biological activities and mechanisms of (E)-oct-5-en-2-ol.
Conclusion
(E)-oct-5-en-2-ol is a chiral unsaturated alcohol with a well-defined chemical structure. While experimental data on its physical properties and biological activities are scarce, this guide provides a comprehensive overview based on computed data, established chemical principles, and information on related compounds. The provided synthetic protocol offers a practical route for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. The potential for antimicrobial, anti-inflammatory, and cytotoxic activities warrants further investigation, positioning (E)-oct-5-en-2-ol as a compound of interest for future research in medicinal chemistry and drug development. Experimental validation of the predicted properties and biological effects is a crucial next step in unlocking the full potential of this molecule.
References
- 1. (E)-oct-5-en-2-ol | C8H16O | CID 6538257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. WO2002083122A1 - Fatty alcohols and fatty acid esters useful for treatment of inflammation - Google Patents [patents.google.com]
- 8. [Toxicity of various C8-aldehydes and alcohols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
